molecular formula C7H5BrN2O B2601345 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine CAS No. 1368328-65-7

6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B2601345
CAS No.: 1368328-65-7
M. Wt: 213.034
InChI Key: TUAXXVRALYFYCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating furnished tetrahydro-1H-pyrazolo [3,4-b]pyridines . Another example is the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Dehydrohalogenation and Aromatic Cation Formation

    The study by Babaev et al. (2020) explored the dehydrohalogenation of isomeric bromomethyl substituted dihydrooxazolo[3,2-a]pyridines. This reaction leads to the formation of stable non-aromatic methylidene structures, which under specific conditions can convert into aromatic oxazolopyridinium cations. This process was detailed through X-ray diffraction, indicating its significance in synthesizing complex heterocyclic compounds (Babaev, Koval’, & Rybakov, 2020).

  • Novel Heterocyclic Derivatives Synthesis

    Research by Studzińska et al. (2014) demonstrated a facile synthesis route for novel thiazolo[3,2-a]pyrimidine derivatives, starting from bromomethyl and iodomethyl precursors. This synthesis pathway underscores the versatility of bromo-substituted compounds in creating new heterocyclic structures with potential application in various fields (Studzińska, Wróblewski, Karczmarska-Wódzka, & Kołodziejska, 2014).

Application in Organic Synthesis and Medicinal Chemistry

  • Bicyclic Systems with Heteroatoms

    A comprehensive report by Couty and Evano (2008) covered the chemical and physical properties of bicyclic systems with bridgehead nitrogen atoms and additional heteroatoms, including oxazolo[5,4-b]pyridines. The focus was on synthesis, reactivity, and applications in organic synthesis or medicinal chemistry, highlighting the growing interest in these compounds for their unique properties and utility in drug development (Couty & Evano, 2008).

  • Antibacterial Properties and Synthesis of Heterocycles

    Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for generating new polyheterocyclic ring systems. This work not only showcases the synthetic utility of bromo-substituted pyridines but also evaluates their antibacterial properties, indicating potential applications in developing new antibacterial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Safety and Hazards

The safety data sheet for a similar compound, “6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The interaction of this compound with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in DNA repair and replication, influencing cellular processes at the molecular level .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in apoptosis, cell cycle regulation, and stress response. It also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions ultimately result in alterations in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By modulating these pathways, this compound can alter the overall metabolic state of the cell, impacting energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments. The interaction with binding proteins can also influence its localization and distribution within the cell, affecting its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

6-bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAXXVRALYFYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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